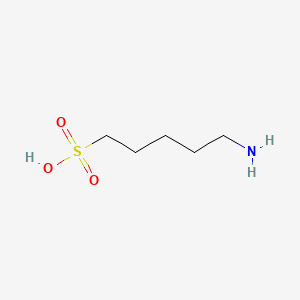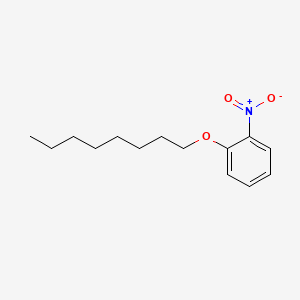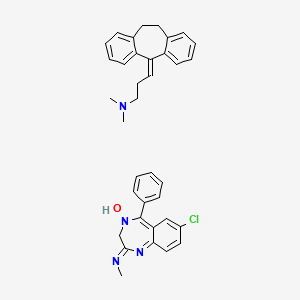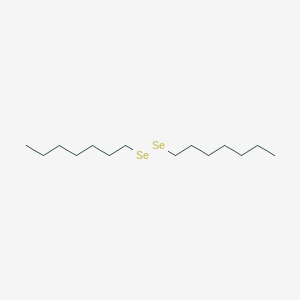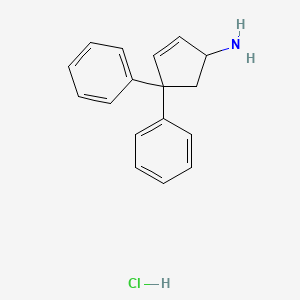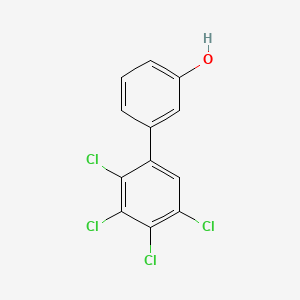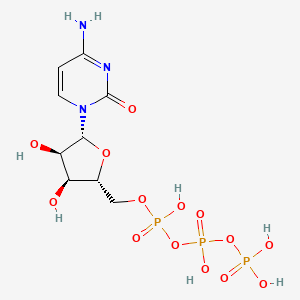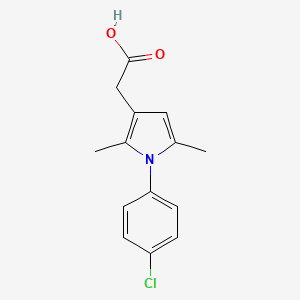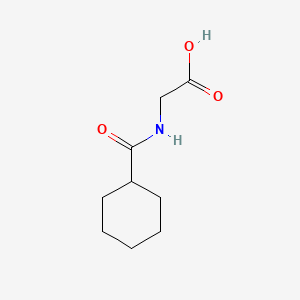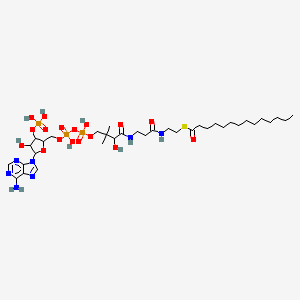
3-(2-Bromacetyl)pyridin
Übersicht
Beschreibung
“3-(2-Bromoacetyl)pyridine” is a chemical compound with the molecular formula C7H6BrNO . It has an average mass of 200.033 Da and a monoisotopic mass of 198.963272 Da .
Synthesis Analysis
In one study, 3-bromoacetylcoumarin was used as the key starting material for the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives through its reaction with different reagents . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Molecular Structure Analysis
The molecular structure of “3-(2-Bromoacetyl)pyridine” consists of a pyridine ring with a bromoacetyl group attached .
Chemical Reactions Analysis
3-bromoacetylcoumarin, a related compound, has been used as a starting material for the synthesis of various heterocyclic compounds, including pyran, pyridine, thiophene, thiazole, and pyrazole derivatives .
Physical and Chemical Properties Analysis
“3-(2-Bromoacetyl)pyridine” has a molecular weight of 200.03 g/mol, an XLogP3 of 1.2, and a topological polar surface area of 30 Ų . It also has a density of 1.6±0.1 g/cm³, a boiling point of 275.9±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Synthese von heterocyclischen Verbindungen
3-(2-Bromacetyl)pyridin wird als Schlüssel-Ausgangsmaterial für die Synthese verschiedener heterocyclischer Verbindungen verwendet. Es wurde bei der Synthese von Pyran-, Pyridin-, Thiophen-, Thiazol- und Pyrazolderivaten eingesetzt {svg_1}. Diese Verbindungen werden durch Reaktionen mit verschiedenen Reagenzien synthetisiert {svg_2}.
Cytotoxizität und Antitumoraktivität
Die aus this compound synthetisierten Verbindungen wurden auf ihre in-vitro-Antitumoraktivität gegen sechs menschliche Krebszelllinien untersucht {svg_3}. Unter diesen Derivaten zeigte Verbindung 6d eine fast gleichwirksame zytotoxische Aktivität gegen menschliches Magenkrebs (NUGC) im Vergleich zum Standard CHS 828 {svg_4}.
Synthese von polyfunktionalisierten heterocyclischen Systemen
This compound-Derivate werden als vielseitige Bausteine bei der Herstellung wichtiger polyfunktionalisierter heterocyclischer Systeme verwendet {svg_5}. Sie wurden zur Synthese einer Vielzahl von fünf- und sechsgliedrigen heterocyclischen Systemen wie Thiophenen, Imidazolen, Pyrazolen, Thiazolen, Triazolen, Pyranen, Pyridinen, Thiadiazinen und kondensierten heterocyclischen Systemen eingesetzt {svg_6}.
Biologische Anwendungen
This compound-Derivate haben biologische Aktivitäten gezeigt, wie z. B. antiproliferative und antimikrobielle Aktivitäten {svg_7}. Sie sind auch vielversprechende Inhibitoren von Typ-2-Diabetes mellitus {svg_8}.
Chemosensoren
Polyfunktionale Cumarin-Plattformen, die auf this compound-Derivaten basieren, werden verwendet, um Multianalyt-Detektion zu ermöglichen, wie z. B. verschiedene bioaktive Elemente und verschiedene Umweltverschmutzer {svg_9}.
Hemmung der Glucose-Dehydrogenase
This compound wirkt als ein aktives-Stelle-gerichteter Inhibitor auf die Glucose-Dehydrogenase aus Bacillus megaterium {svg_10}. Die Inaktivierung ist irreversibel mit einem Ki von 7,7 mM {svg_11}.
Wirkmechanismus
Target of Action
It’s known that this compound is used in the synthesis of various biologically active pyran and pyridine derivatives .
Mode of Action
It’s known to participate in multicomponent reactions with aromatic aldehydes and malononitrile to generate potentially biologically active pyran and pyridine derivatives .
Biochemical Pathways
It’s used in the synthesis of various heterocyclic compounds, which are known to have diverse biological activities .
Pharmacokinetics
The synthesized compounds from 3-(2-bromoacetyl)pyridine showed potent inhibition with ic50 values in the nm range .
Result of Action
The compounds synthesized from it have shown potent inhibition, suggesting that they may have significant biological effects .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-(2-Bromoacetyl)pyridine plays a significant role in biochemical reactions, particularly as an active-site-directed inhibitor. It has been shown to interact with glucose dehydrogenase from Bacillus megaterium, leading to irreversible inactivation with a Ki of 7.7 mM . The coenzyme NAD, but not the substrate glucose, protects the enzyme from inactivation . This interaction highlights the compound’s potential as a biochemical tool for studying enzyme mechanisms and developing enzyme inhibitors.
Cellular Effects
The effects of 3-(2-Bromoacetyl)pyridine on various types of cells and cellular processes have been studied extensively. It has been found to exhibit cytotoxic activity against several human cancer cell lines, including human gastric cancer (NUGC), human colon cancer (DLD1), human liver cancer (HA22T and HEPG2), nasopharyngeal carcinoma (HONE1), and human breast cancer (MCF) . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism, leading to significant cytotoxic effects.
Molecular Mechanism
At the molecular level, 3-(2-Bromoacetyl)pyridine exerts its effects through binding interactions with biomolecules and enzyme inhibition. It acts as an active-site-directed inhibitor on glucose dehydrogenase, leading to irreversible inactivation . The compound’s mechanism of action involves the formation of a covalent bond with the enzyme’s active site, preventing substrate binding and subsequent enzymatic activity. This inhibition can result in changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Bromoacetyl)pyridine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-(2-Bromoacetyl)pyridine remains stable under inert atmosphere conditions at temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of 3-(2-Bromoacetyl)pyridine vary with different dosages in animal models. Studies have indicated that the compound exhibits significant anti-inflammatory and analgesic activity at a dose of 200 mg/kg in carrageenan-induced paw edema models . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-(2-Bromoacetyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolic pathways include its role as an inhibitor of glucose dehydrogenase, affecting the enzyme’s activity and subsequent metabolic flux
Transport and Distribution
The transport and distribution of 3-(2-Bromoacetyl)pyridine within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components . Understanding these interactions is crucial for developing targeted delivery systems for therapeutic applications.
Subcellular Localization
The subcellular localization of 3-(2-Bromoacetyl)pyridine affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Eigenschaften
IUPAC Name |
2-bromo-1-pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMGXSROJBYCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17694-68-7 (hydrobromide) | |
| Record name | 3-(2-Bromoacetyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006221121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00211270 | |
| Record name | 3-(2-Bromoacetyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6221-12-1 | |
| Record name | 3-(2-Bromoacetyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006221121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Bromoacetyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
